molecular formula C10H12O3S B177003 Methyl 5-oxo-5-(thiophen-2-yl)pentanoate CAS No. 18760-47-9

Methyl 5-oxo-5-(thiophen-2-yl)pentanoate

Cat. No. B177003
CAS RN: 18760-47-9
M. Wt: 212.27 g/mol
InChI Key: RVSQTFYOFNOGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-oxo-5-(thiophen-2-yl)pentanoate” is a chemical compound with the CAS Number: 18760-47-9 . Its molecular weight is 212.27 and its IUPAC name is methyl 5-oxo-5-(2-thienyl)pentanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its substituted derivatives, including Methyl 5-oxo-5-(thiophen-2-yl)pentanoate, are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Bioreduction

    • Methyl 5-oxo-5-(thiophen-2-yl)pentanoate has been used in bioreduction studies .
  • Synthesis of Thiophene Derivatives

    • Methyl 5-oxo-5-(thiophen-2-yl)pentanoate has been used in the synthesis of thiophene derivatives .
    • In one study, enaminone 1 was heated in acetic acid and in the presence of ammonium acetate to give 5-(6-(4-(Ethoxycarbonyl)-3-methyl-5-(phenylamino)thiophen-2-yl) nicotinoyl)-4-methyl-2-(phenylamino)-thiophene-3-carboxylic acid Ethyl ester .
    • The synthesized compounds were screened for in vitro antimicrobial activity .
  • Pharmaceuticals

    • Indole derivatives, which can be synthesized using Methyl 5-oxo-5-(thiophen-2-yl)pentanoate, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • These compounds have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Synthesis of Indole Derivatives

    • Methyl 5-oxo-5-(thiophen-2-yl)pentanoate has been used in the synthesis of indole derivatives .
    • The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .
    • As a result, a number of novel N-[2-(5-[R-1H-indol-3-yl)-ethyl]-2-(4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)carbamides have been synthesized .
  • Material Science

    • Thiophene and its substituted derivatives, including Methyl 5-oxo-5-(thiophen-2-yl)pentanoate, have interesting applications in material science .
  • Chemical Synthesis

    • Methyl 5-oxo-5-(thiophen-2-yl)pentanoate is used in the synthesis of various chemical compounds .
    • It is often used as a building block in the synthesis of larger, more complex molecules in the field of organic chemistry .
  • Chemical Research

    • Methyl 5-oxo-5-(thiophen-2-yl)pentanoate is used in chemical research .
    • It is used in the study of reaction mechanisms, the development of new synthetic methodologies, and the exploration of the properties of new chemical compounds .
  • Chemical Education

    • Methyl 5-oxo-5-(thiophen-2-yl)pentanoate can be used in chemical education .
    • It can be used in laboratory courses to demonstrate various chemical reactions and techniques .

Safety And Hazards

The compound should be stored in a refrigerated environment . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 5-oxo-5-thiophen-2-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQTFYOFNOGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Oxo-5-(2-thienyl)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TY Liu, R Li, Q Chai, J Long, BJ Li, Y Wu… - … A European Journal, 2007 - Wiley Online Library
A highly enantioselective Michael addition of α‐substituted cyanoacetates to vinyl ketones was accomplished in the presence of simple bifunctional thiourea/tertiary amine …

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